Paromamine - 534-47-4

Paromamine

Catalog Number: EVT-302761
CAS Number: 534-47-4
Molecular Formula: C12H25N3O7
Molecular Weight: 323.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paromamine is a naturally occurring aminoglycoside antibiotic and a key intermediate in the biosynthesis of several other aminoglycoside antibiotics, including neomycin, kanamycin, and butirosin. [, , ] It is a pseudodisaccharide consisting of 2-deoxystreptamine (2-DOS) linked to a D-glucosamine moiety. [, ] Paromamine itself possesses antibacterial activity, but it is significantly weaker than the more complex aminoglycosides derived from it. []

Paromamine is produced by various Streptomyces species and Bacillus circulans. [, , ] It serves as a crucial branching point in the biosynthesis of diverse aminoglycosides, with various enzymes acting on it to add additional sugar moieties or modify its structure, ultimately leading to the formation of different aminoglycoside antibiotics. [, ]

Synthesis Analysis
  • Condensation of 2-deoxystreptamine with a protected glucosamine derivative: This classic approach involves reacting a bis-N,N'-(2,4-dinitrophenyl)-2-deoxystreptamine with 3,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-α-D-glucopyranosyl bromide in the presence of a mercuric salt catalyst. [, ] Subsequent removal of the protecting groups by methanolic ammonia treatment and hydrolysis with Dowex 1X2 yields paromamine.
  • Glycosylation of 2-deoxystreptamine using enzymatic methods: This approach involves utilizing a glucosaminyltransferase (e.g., NeoD) to catalyze the transfer of N-acetyl-D-glucosamine from UDP-GlcNAc to 2-deoxystreptamine. [] The resulting 2'-N-acetylparomamine can then be deacetylated to obtain paromamine.
Molecular Structure Analysis
  • 2-deoxystreptamine (2-DOS): This aminocyclitol is a characteristic component of many aminoglycoside antibiotics. [, ] It contains a cyclohexane ring with two amino groups and four hydroxyl groups.
  • D-glucosamine: This aminosugar is linked to the 4-position of 2-DOS via an α-glycosidic bond. [, ]

The relative orientation of these two rings is critical for the biological activity of Paromamine and its derivatives. []

Chemical Reactions Analysis
  • Phosphorylation: Enzymatic phosphorylation of the C-3 hydroxyl group of the D-glucosamine moiety in paromamine is a mechanism of resistance to aminoglycoside antibiotics in certain bacteria. [, , ]
  • Deoxygenation: The C3' position of Paromamine can be deoxygenated by the radical S-adenosylmethionine (SAM) enzyme AprD4, followed by reduction by the NADPH-dependent reductase AprD3. [, , ] This deoxygenation process leads to the formation of lividamine, a precursor for apramycin and other C3'-deoxy-aminoglycosides. []
  • Glycosylation: Paromamine serves as a substrate for glycosyltransferases, which add various sugar moieties to its structure. [, , ] For example, the addition of D-xylose to Paromamine by the glycosyltransferase GtmE yields gentamicin A2, an intermediate in gentamicin biosynthesis. []
Applications
  • Biosynthesis studies: Paromamine is a crucial intermediate in the biosynthesis of various aminoglycoside antibiotics, allowing researchers to investigate the enzymatic steps involved in their formation and identify potential targets for the development of new aminoglycosides. [, , , , , ]
  • Drug resistance studies: Paromamine and its phosphorylated derivatives are used to study mechanisms of bacterial resistance to aminoglycosides, shedding light on the enzymatic processes that inactivate these antibiotics and providing insights for overcoming resistance. [, , ]
  • Structure-activity relationship studies: By comparing the antibacterial activity of Paromamine with its derivatives and other aminoglycosides, researchers can elucidate the structural features that contribute to their potency and identify modifications that enhance their effectiveness. [, , , ]
  • Ribosome function studies: Paromamine's binding to the bacterial ribosome makes it a valuable tool for investigating ribosome structure and function, as well as the mechanisms of protein synthesis. [, ]
  • Development of new antibiotics: Paromamine serves as a starting point for synthesizing novel aminoglycoside analogs with improved antibacterial properties and reduced susceptibility to resistance mechanisms. [, , , ]
Future Directions
  • Elucidating the detailed mechanism of AprD4-catalyzed deoxygenation: This radical SAM enzyme's ability to deoxygenate Paromamine offers a unique opportunity to study the mechanism of radical-mediated 1,2-diol dehydration. [, ] Further research could explore the enzyme's substrate specificity and the potential to engineer it for the synthesis of novel C3'-deoxy-aminoglycosides.
  • Developing new aminoglycoside analogs based on the Paromamine scaffold: By introducing modifications to the Paromamine structure, researchers can explore its potential for generating new aminoglycosides with improved pharmacological properties, such as enhanced potency, broader spectrum of activity, and reduced toxicity. [, , ]
  • Investigating the role of Paromamine in the biosynthesis of other aminoglycoside-like compounds: The discovery of Paromamine's involvement in the biosynthesis of apramycin suggests that it might also play a role in the formation of other structurally diverse aminoglycosides or aminoglycoside-like molecules. [] Exploring these pathways could lead to the discovery of new bioactive natural products.
  • Developing new strategies to combat aminoglycoside resistance: Understanding the mechanisms of Paromamine phosphorylation by resistance enzymes could aid in developing strategies to inhibit these enzymes or design aminoglycoside analogs that are less susceptible to inactivation. [, , ]

Kanamycin

Relevance: Kanamycin is structurally related to paromamine as it contains paromamine as a core structural moiety. Several studies have shown that kanamycin can be inactivated by phosphorylation by enzymes found in resistant bacteria. This phosphorylation often occurs at the C-3 hydroxyl group of the 6-amino-6-deoxy-D-glucose moiety in kanamycin. [, ] Similar enzymatic inactivation mechanisms have also been observed for paromamine. []

3'-Epiparomamine

Relevance: 3'-Epiparomamine was synthesized to overcome bacterial resistance mechanisms involving the phosphorylation of the 3'-hydroxyl group in paromamine and other aminoglycosides. [] While it successfully resisted inactivation by the target enzymes, 3'-epiparomamine exhibited significantly weaker antibiotic activity compared to the parent compound, paromamine. []

2-Deoxystreptamine (2-DOS)

Relevance: 2-DOS is a central building block in the biosynthesis of paromamine. [, ] Studies utilizing neamine-negative mutants of Bacillus circulans demonstrated the biosynthetic pathway of butirosins, revealing that the 4-amino-2-hydroxybutyryl (AHB) groups of butirosins are introduced after the formation of pseudotrisaccharides, which are derived from 2-DOS. [] The biosynthesis of paromamine from 2-DOS involves a series of enzymatic steps, including glycosyltransferase reactions. [, ]

Ribostamycin

Relevance: Ribostamycin is a related compound as it serves as a biosynthetic precursor to paromamine and other aminoglycosides. [, , ] Studies have shown that neamine-negative mutants involved in butirosin biosynthesis can efficiently produce butirosins from ribostamycin, suggesting a shared biosynthetic pathway. []

Xylostasin

Relevance: Xylostasin is relevant due to its role as a biosynthetic precursor to butirosin A. [] Neamine-negative mutants were found to produce butirosin A from xylostasin, indicating its involvement in the butirosin biosynthetic pathway, which also involves paromamine as an intermediate. []

Lividamine

Relevance: The discovery of a novel C3 deoxygenation pathway in apramycin biosynthesis revealed the significance of lividamine as a direct precursor to apramycin. [] This pathway involves the enzymatic dehydration of paromamine by the radical S-adenosyl-l-methionine (SAM) enzyme AprD4, followed by NADPH-dependent reduction by AprD3 to generate lividamine. [, ]

4'-Oxo-lividamine

Relevance: 4'-Oxo-lividamine is produced during the C3' deoxygenation of paromamine catalyzed by the radical SAM enzyme AprD4. [, ] Isotopic labeling studies using [4'-(2)H]-paromamine revealed that AprD4 facilitates the transfer of the C4'-H to 5'-deoxyadenosine, leading to the formation of 4'-oxo-lividamine through dehydration. []

AprD4/AprD3 Enzyme System

Relevance: The AprD4/AprD3 enzyme system is directly involved in the conversion of paromamine to lividamine, a key step in the biosynthesis of apramycin and other C3'-deoxy aminoglycosides. [, ] This two-enzyme system highlights the complexity of aminoglycoside biosynthesis and provides insights into the mechanisms of C3' deoxygenation, a modification that confers resistance to certain aminoglycoside-modifying enzymes. []

Gentamicin A2

Relevance: Gentamicin A2 is produced through a series of enzymatic steps from paromamine. [] Heterologous expression studies demonstrated that GtmE, a glycosyltransferase, catalyzes the attachment of D-xylose to paromamine, yielding gentamicin A2. [] This finding confirmed the biosynthetic pathway of gentamicin A2 and its relationship to paromamine. []

2'-N-acetylparomamine

Relevance: 2'-N-acetylparomamine is a key intermediate in the biosynthetic pathway of neomycin, which shares the paromamine core structure. [] Studies have shown that NeoD, an N-acetylglucosaminyltransferase, catalyzes the glycosylation of 2-deoxystreptamine with UDP-N-acetylglucosamine, yielding 2'-N-acetylparomamine. [] This intermediate is subsequently deacetylated to form paromamine, further highlighting the interconnectedness of these compounds in aminoglycoside biosynthesis. []

Ribosyl Paromamine

Relevance: Ribosyl paromamine, identified as the antibiotic LL-BM408, was isolated from a strain of Streptomyces that also produced paromomycin I and paromomycin II. [] This co-production suggests a potential biosynthetic link between ribosyl paromamine and paromamine, further emphasizing the diversity of aminoglycoside structures derived from a common core. []

Properties

CAS Number

534-47-4

Product Name

Paromamine

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C12H25N3O7

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1

InChI Key

JGSMDVGTXBPWIM-HKEUSBCWSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N

Synonyms

paromamine

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N

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